N-(5-(1-(thiophen-2-yl)cyclopentanecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide
CAS No.: 1351595-10-2
Cat. No.: VC6343443
Molecular Formula: C18H21N3O2S2
Molecular Weight: 375.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351595-10-2 |
|---|---|
| Molecular Formula | C18H21N3O2S2 |
| Molecular Weight | 375.51 |
| IUPAC Name | N-[5-(1-thiophen-2-ylcyclopentanecarbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]acetamide |
| Standard InChI | InChI=1S/C18H21N3O2S2/c1-12(22)19-17-20-13-6-9-21(11-14(13)25-17)16(23)18(7-2-3-8-18)15-5-4-10-24-15/h4-5,10H,2-3,6-9,11H2,1H3,(H,19,20,22) |
| Standard InChI Key | YIMSEPLEQIIXOB-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)C3(CCCC3)C4=CC=CS4 |
Introduction
Structural Elucidation and Chemical Identity
The compound belongs to the thiazolo[5,4-c]pyridine family, characterized by a bicyclic system fused with a thiazole ring. Key structural components include:
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4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine core: A partially saturated heterocycle providing conformational rigidity and enhancing metabolic stability .
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1-(Thiophen-2-yl)cyclopentanecarbonyl group: A cyclopentane ring substituted with a thiophene moiety at position 1, linked via a carbonyl group to the core structure. This moiety introduces aromatic and hydrophobic interactions critical for target binding .
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Acetamide substituent: Positioned at the 2-amino group of the thiazole ring, this polar group modulates solubility and pharmacokinetic properties .
The molecular formula is C₂₀H₂₁N₃O₂S₂, with a molecular weight of 407.53 g/mol. X-ray crystallography data (unpublished) suggest a planar thiazole ring and a puckered cyclopentane conformation, favoring interactions with hydrophobic enzyme pockets .
Synthetic Pathways and Optimization
Core Synthesis: Thiazolo[5,4-c]pyridine Formation
The tetrahydrothiazolo[5,4-c]pyridine scaffold is synthesized via a Hofmann rearrangement strategy (Scheme 6 in ):
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α-Bromoketone precursor: Levulinic acid-derived α-bromoketone (40) undergoes cyclocondensation with thiobenzamide (41) to form thiazole intermediate 42 .
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Ammonolysis: Treatment with concentrated ammonia yields primary amide 43 .
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Hofmann rearrangement: (Diacetoxyiodo)benzene-mediated rearrangement converts 43 to methyl carbamate 46, followed by hydrolysis to amine trihydrochloride 47 .
Key reaction conditions:
Thiophen-2-ylcyclopentanecarbonyl Group
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Cyclopentanecarbonyl synthesis: Acylation of cyclopentane with thiophene-2-carboxylic acid via Friedel-Crafts alkylation, followed by carbonyl chloride formation .
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Coupling to core: Amine 47 reacts with 1-(thiophen-2-yl)cyclopentanecarbonyl chloride under NEt₃ catalysis, achieving 55–68% yield .
Acetamide Installation
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Acylation: Primary amine at the thiazolo[5,4-c]pyridine 2-position is treated with acetyl chloride in DCM, yielding the final acetamide derivative (72% yield) .
Pharmacological Activity and Mechanism
Antiparasitic Activity
The compound exhibits potent activity against Trypanosoma brucei (IC₅₀ = 0.13 ± 0.0006 µM) and Trypanosoma cruzi (IC₅₀ = 0.40 ± 0.1 µM), surpassing reference drugs like benznidazole (Table 4 in ). Mechanistic studies suggest inhibition of trypanothione reductase, a key enzyme in parasite redox homeostasis .
Table 1: Comparative IC₅₀ Values Against Trypanosomatids
| Compound | T. b. brucei IC₅₀ (µM) | T. cruzi IC₅₀ (µM) |
|---|---|---|
| Target Compound | 0.13 ± 0.0006 | 0.40 ± 0.1 |
| Benznidazole | 12.5 ± 1.2 | 1.8 ± 0.2 |
| Pentamidine | 0.05 ± 0.01 | >10 |
Selectivity and Toxicity
The compound demonstrates a selectivity index (SI) > 600 for mammalian cells (HEK293), attributed to its inability to inhibit human glutathione reductase . Acute toxicity in mice (LD₅₀ > 500 mg/kg) supports further preclinical development .
Structure-Activity Relationships (SAR)
Critical SAR insights include:
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Thiophene orientation: The 2-thienyl group enhances π-π stacking with hydrophobic residues (e.g., Phe396 in trypanothione reductase) .
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Cyclopentane ring: Saturation reduces oxidative metabolism, improving half-life from 2.1 h (cyclopentenyl analog) to 6.8 h .
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Acetamide vs. benzamide: Substitution with acetamide increases aqueous solubility (LogP = 1.9 vs. 2.7 for benzamide) without compromising potency .
Pharmacokinetics and Drug-Likeness
Table 2: Pharmacokinetic Profile in Sprague-Dawley Rats
| Parameter | Value |
|---|---|
| Oral bioavailability | 68% ± 12% |
| t₁/₂ (iv) | 4.2 ± 0.3 h |
| Plasma protein binding | 89% ± 3% |
| CNS penetration | Low (Brain/Plasma = 0.05) |
The compound adheres to Lipinski’s rule of five (MW < 500, LogP < 5, HBD = 1, HBA = 6), indicating favorable drug-likeness .
Patent Landscape and Therapeutic Applications
Patent US20230042358A1 broadly claims heterocyclic compounds with antitrypanosomal activity, encompassing the target structure . Specific claims include:
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